molecular formula C11H9F2NO3 B6149365 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1016739-65-3

1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B6149365
CAS RN: 1016739-65-3
M. Wt: 241.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (DFPPCA) is a synthetic organic compound with a variety of applications in scientific research. It is a versatile building block for the synthesis of other compounds and can be used to study the structure and biological activities of various molecules. DFPPCA is a fluorinated derivative of pyrrolidine carboxylic acid, and its unique properties make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not completely understood. It is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. It is also believed to inhibit protein-protein interactions by forming a covalent bond with the amino acid residues of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are not well understood. However, it has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the formation of protein-protein interactions. It has also been shown to have a mild anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several advantages for laboratory experiments. It is a versatile building block for the synthesis of other compounds, and it can be used to study the structure and biological activities of various molecules. It is also relatively inexpensive and easy to obtain. However, 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has some limitations for laboratory experiments. It is not very stable, and it can be difficult to isolate pure samples of the compound.

Future Directions

The future of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is promising. It has potential applications in drug discovery and development, and it could be used to study the structure and biological activities of various molecules. It could also be used to create new compounds and peptides for use in drug development. Additionally, further research could be done to better understand the biochemical and physiological effects of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Finally, more research could be done to develop more efficient and cost-effective methods for synthesizing and isolating the compound.

Synthesis Methods

1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized by two different methods. The first method involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired product in good yield. The second method involves the reaction of 2,5-difluorobenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a palladium catalyst. This reaction yields the desired product in higher yield than the first method.

Scientific Research Applications

1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as peptides and peptidomimetics. It has also been used to study the structure and biological activities of various molecules. 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been used as a substrate for enzymes, as an inhibitor of enzymes, and as an inhibitor of protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of 2,5-difluoroaniline with ethyl acetoacetate to form 1-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. This intermediate is then hydrolyzed to yield the target compound.", "Starting Materials": ["2,5-difluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid"], "Reaction": ["Step 1: React 2,5-difluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(2,5-difluorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester.", "Step 2: Hydrolyze the intermediate with water and hydrochloric acid to yield 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid."] }

CAS RN

1016739-65-3

Product Name

1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Molecular Formula

C11H9F2NO3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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